physicochemical properties of Quinazoline-5-carbaldehyde
physicochemical properties of Quinazoline-5-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of Quinazoline-5-carbaldehyde
Introduction
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone in the field of medicinal chemistry.[1][2] Derivatives of quinazoline are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3] Quinazoline-5-carbaldehyde, a derivative featuring a reactive aldehyde group on the benzene ring, represents a particularly valuable synthetic intermediate. The aldehyde functional group serves as a versatile handle for chemical modification, enabling the construction of diverse molecular libraries for drug discovery and development.
This technical guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for application in synthesis, characterization, and further investigation. It must be noted that while the quinazoline scaffold is well-studied, specific experimental data for the 5-carbaldehyde derivative is limited in publicly accessible literature. Therefore, this guide integrates established principles of physical organic chemistry with data on the parent quinazoline system to present a robust, albeit partially predictive, profile.
Molecular Structure and Identifiers
The fundamental identity of a chemical compound begins with its structure and standard identifiers. Quinazoline-5-carbaldehyde's structure is defined by the quinazoline core with a formyl group (-CHO) substituted at the 5-position.
Caption: 2D Structure of Quinazoline-5-carbaldehyde
Table 1: Core Compound Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Quinazoline-5-carbaldehyde |
| Molecular Formula | C₉H₆N₂O |
| Molar Mass | 158.16 g/mol |
| CAS Number | Not readily available |
| InChI Key | QEAFRGBHKFLHGU-UHFFFAOYSA-N |
Physicochemical Properties
The physical state, solubility, and other colligative properties are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.
Table 2: Summary of Physicochemical Data
| Property | Predicted/Inferred Value | Rationale & Causality |
|---|---|---|
| Appearance | Yellow to brown crystalline solid | The parent quinazoline is a light yellow crystalline solid.[4] The extended conjugation provided by the carbaldehyde group typically imparts color, shifting the appearance towards yellow or brown. |
| Melting Point | Data not available | Must be determined experimentally. Expected to be a sharp melting point for a pure crystalline solid. |
| Boiling Point | Data not available | Likely to decompose at higher temperatures before boiling under atmospheric pressure. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); sparingly soluble in water. | The parent quinazoline is water-soluble.[4] The polar aldehyde group contributes to water solubility, but the larger aromatic system dominates, favoring solubility in polar aprotic and protic organic solvents. |
| pKa (of conjugate acid) | < 3.51 | The pKa of the parent quinazoline is 3.51.[4] The carbaldehyde is a moderate electron-withdrawing group, which reduces the electron density on the ring nitrogens, making them less basic. Therefore, the pKa of the protonated form is predicted to be lower. |
Chemical Reactivity and Stability
The reactivity profile is dominated by the interplay between the stable aromatic quinazoline core and the highly reactive aldehyde functional group.
Stability
The quinazoline ring system is stable in cold, dilute acidic and alkaline solutions.[1][5] However, under harsh conditions, such as boiling in strong acid or base, the pyrimidine ring can undergo hydrolytic cleavage to yield products like 2-aminobenzaldehyde derivatives.[1][5] The aldehyde group is susceptible to oxidation upon prolonged exposure to air and should be stored under an inert atmosphere for long-term preservation.
Reactivity of the Quinazoline Core
The electron distribution in the quinazoline ring dictates its reactivity.
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the ring is more susceptible to EAS than the electron-deficient pyrimidine ring. The predicted order of reactivity for electrophilic attack is 8 > 6 > 5 > 7.[1] The presence of the deactivating aldehyde group at the 5-position will further disfavor electrophilic attack on the benzene ring.
-
Nucleophilic Aromatic Substitution (NAS): The pyrimidine ring is activated towards nucleophilic attack. This reactivity is most pronounced when a good leaving group (e.g., a halide) is present at the 2- or 4-positions.[4]
Reactivity of the Aldehyde Group
The aldehyde is the primary center for synthetic elaboration. It readily undergoes reactions typical of aromatic aldehydes, making it a versatile precursor for a wide range of derivatives.
Caption: Major reaction pathways for Quinazoline-5-carbaldehyde.
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Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a fundamental reaction for creating libraries of drug-like molecules.[6]
-
Reductive Amination: A two-step or one-pot reaction involving imine formation followed by reduction (e.g., with NaBH₄) to form secondary amines.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.
-
Oxidation: Can be smoothly oxidized to the corresponding quinazoline-5-carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, 5-(hydroxymethyl)quinazoline, using mild reducing agents like sodium borohydride (NaBH₄).
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are predicted key features based on the compound's structure.
Table 3: Predicted Spectroscopic Data for Characterization
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | ~9.5-10.5 ppm: Singlet, 1H (Aldehyde proton, -CH O).~9.0-9.5 ppm: Two singlets, 1H each (Protons at C2 and C4 of the pyrimidine ring).~7.5-8.5 ppm: Multiplets, 3H (Aromatic protons at C6, C7, C8). |
| ¹³C NMR | ~190-195 ppm: Carbonyl carbon (C =O).~150-165 ppm: Carbons at C2, C4, and C8a.~120-140 ppm: Remaining aromatic carbons. |
| IR Spectroscopy | ~1710-1690 cm⁻¹: Strong, sharp peak (C=O stretch of aromatic aldehyde).~1620-1580 cm⁻¹: Medium to strong peaks (C=N stretches of the quinazoline ring).~1580, 1470 cm⁻¹: Medium peaks (Aromatic C=C stretches).~2850, 2750 cm⁻¹: Two weak peaks (C-H stretch of the aldehyde). |
| Mass Spectrometry | m/z ≈ 158.16: Molecular ion peak [M]⁺. |
Self-Validating Experimental Protocol: Schiff Base Synthesis
The synthesis of an imine derivative is a cornerstone experiment that validates the presence and reactivity of the aldehyde group. This protocol is designed to be self-validating through the expected physical changes (precipitation) and straightforward characterization of the product.
Objective: To synthesize a Schiff base derivative from Quinazoline-5-carbaldehyde and aniline to demonstrate the characteristic reactivity of the aldehyde functional group.
Caption: Workflow for a representative Schiff base synthesis.
Methodology
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Reactant Preparation (Causality: Stoichiometry): In a round-bottom flask, dissolve Quinazoline-5-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol. The choice of ethanol is based on its ability to dissolve the reactants and its volatility, which aids in later removal.
-
Reagent Addition (Causality: Catalysis): To the stirred solution, add aniline (1.0 eq). Subsequently, add 2-3 drops of glacial acetic acid. The acid acts as a catalyst by protonating the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate-limiting nucleophilic attack by the amine.[6][7]
-
Reaction Execution (Causality: Activation Energy): Equip the flask with a condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. Refluxing provides the necessary thermal energy to overcome the activation barrier for dehydration of the carbinolamine intermediate to form the final imine.[6][8] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation (Causality: Solubility): After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath for 20-30 minutes. The newly formed Schiff base is typically a larger, more rigid molecule with lower solubility in cold ethanol than the starting materials, causing it to precipitate out of the solution.
-
Purification (Causality: Purity): Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Validation: Dry the purified product. A successful reaction is validated by:
-
Melting Point: A sharp, higher melting point compared to the reactants.
-
IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the amine N-H stretches (~3400 cm⁻¹), and the appearance of a new C=N imine stretch (~1630 cm⁻¹).
-
¹H NMR Spectroscopy: Disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new imine proton signal (~8-9 ppm).
-
Applications in Drug Discovery
Quinazoline-5-carbaldehyde is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile building block for creating more complex molecules. The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[1]
-
Scaffold for Library Synthesis: The aldehyde group allows for rapid diversification. Through reactions like reductive amination and condensations, a single gram of Quinazoline-5-carbaldehyde can be converted into hundreds of distinct derivatives. These libraries are essential for high-throughput screening campaigns to identify novel hit compounds.
-
Precursor to Bioactive Molecules: Many potent kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib) are based on the 4-aminoquinazoline core. While Quinazoline-5-carbaldehyde does not possess this specific substitution pattern, it serves as a key starting material for synthesizing analogs with modifications at the 5-position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for Quinazoline-5-carbaldehyde is not widely available. Therefore, handling should be based on the known hazards of related aromatic aldehydes and nitrogen heterocycles.
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent the slow oxidation of the aldehyde group, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Keep away from strong oxidizing agents.
Conclusion
Quinazoline-5-carbaldehyde is a pivotal heterocyclic compound whose value is derived from the combination of the pharmacologically significant quinazoline nucleus and the synthetically versatile aldehyde functional group. While comprehensive experimental data on its physical properties remains to be fully documented in the literature, its characteristics can be reliably predicted through an understanding of fundamental chemical principles. Its reactivity, centered on the aldehyde moiety, makes it an indispensable tool for medicinal chemists aiming to generate novel molecular entities for drug discovery programs. This guide provides the foundational knowledge required for the effective handling, characterization, and synthetic application of this important chemical building block.
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